2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione

Chiral Recognition Diketopiperazine Complexation NMR Spectroscopy

2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 61891-74-5) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine class, structurally characterized as the formal 6,7-dehydro analogue of the more common cyclic dipeptide cyclo(Pro-Gly). Its core scaffold features a bicyclic ring system with an endocyclic double bond (C7H8N2O2), granting it a more planar, conformationally restricted geometry compared to its fully saturated hexahydro counterparts.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 61891-74-5
Cat. No. B13103033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS61891-74-5
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1CN2C(=O)CNC(=O)C2=C1
InChIInChI=1S/C7H8N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h2H,1,3-4H2,(H,8,11)
InChIKeySQKSYNMJFDKARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 61891-74-5): A Dehydro-Diketopiperazine Scaffold for Targeted Chemical Biology and Medicinal Chemistry


2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 61891-74-5) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine class, structurally characterized as the formal 6,7-dehydro analogue of the more common cyclic dipeptide cyclo(Pro-Gly) . Its core scaffold features a bicyclic ring system with an endocyclic double bond (C7H8N2O2), granting it a more planar, conformationally restricted geometry compared to its fully saturated hexahydro counterparts [1]. This compound has been identified as a secondary metabolite in marine bacteria and is of growing interest not only for its inherent bioactivity but also as a critical pharmacophore in complex, patent-protected drug candidates targeting integrins and other biological systems [2].

Conformationally restricted dehydro-diketopiperazine scaffold for inhibitor design and SAR
Unsaturated core enables specific synthetic derivatization (e.g., adamantyl installation)
Planar geometry presents a defined chiral surface for enantioselective recognition studies

Why Generic Saturated Cyclic Dipeptides Cannot Substitute for the Unsaturated 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione


Substituting 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione with a generic, fully saturated cyclic dipeptide like hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (cyclo(Pro-Gly), CAS 3705-27-9 or 19179-12-5) is scientifically invalid due to a fundamental conformational divergence . The C6-C7 double bond in the target compound induces a planar or near-planar geometry for the pyrrole ring, whereas the hexahydro analog adopts a non-planar, puckered conformation . This difference directly impacts key molecular recognition events: it alters the spatial presentation of hydrogen bond donors and acceptors, modifies hydrophobic surface topology, and changes the scaffold's metabolic stability, as unsaturated diketopiperazines (DKPs) are often resistant to peptidases that cleave saturated DKPs . Consequently, biological readouts—including target binding kinetics, cellular permeability, and activity profiles—are non-interchangeable, making this unsaturated scaffold a distinct chemical entity for procurement and research.

Attribute
Target: Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione
Substitute: Saturated cyclo(Pro-Gly)
Ring Conformation
Planar / near-planar (C6=C7)
Puckered, non-planar
Metabolic Stability
Resistant to peptidases (unsaturated DKP)
Susceptible to peptidase cleavage
Biological Readout
Distinct target binding kinetics and cellular permeability
Different activity profiles; non-interchangeable

Conformational divergence alters molecular recognition, making the saturated analog unsuitable for applications requiring planar geometry.

Quantitative Evidence for the Unique Role of 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione in Research


Conformational Specificity in Chiral Recognition Compared to Saturated Cyclo(Pro-Gly)

The rigid, planar structure of the tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold directly enables unique chiral recognition events that are absent or altered in its saturated, flexible cyclo(Pro-Gly) counterpart. 1H-NMR studies on the complexation of cyclo(Pro-Gly) with (-)-Epigallocatechin-3-O-gallate (EGCg) revealed that the chiral recognition process is critically dependent on the DKP ring's conformation in D2O solution [1]. While this study elucidates the mechanism for the saturated form, it highlights a fundamental principle: the target compound's unsaturated, planar geometry presents a distinct and predictable chiral surface to macromolecular targets, leading to different diastereomeric complex formations than its saturated analog. This principle is exploited in medicinal chemistry to design selective inhibitors.

Chiral Recognition
Class-level inference
Planar vs. puckered DKP ring alters diastereomeric complex formation
Conformation-driven chiral discrimination; unsaturated scaffold provides a rigid chiral surface for probe design
Based on 1H-NMR complexation studies of saturated analog; direct comparison inferred
Chiral Recognition Diketopiperazine Complexation NMR Spectroscopy

Cytotoxic Selectivity in Murine Macrophage Cells: A Direct Quantitation

Direct cytotoxic assessment on RAW 264.7 murine macrophage cell lines established a quantifiable activity window for the compound. The target compound demonstrated moderate cytotoxicity with a 50% inhibitory concentration (IC50) of 500 µg/mL . This value provides a critical safety and selectivity benchmark. In the context of anti-inflammatory or immunomodulatory screening, where macrophages are often used to assess compound effects on nitric oxide or cytokine production, this IC50 value defines a useable, non-lethal concentration range far below its cytotoxic threshold. For example, activity observed in functional assays at 10-50 µg/mL can be confidently attributed to a specific pharmacological mechanism rather than non-specific cell death.

Cytotoxicity (RAW 264.7)
Reported
IC50 = 500 µg/mL
MTT assay, 72 h
Defines sub-cytotoxic concentration range for mechanistic macrophage studies
Use below 500 µg/mL to avoid non-specific cell death; verify in own assay
Cytotoxicity Immunomodulation RAW 264.7 Macrophages

Chemical Reactivity: Enabling the Synthesis of Unique Vildagliptin Metabolites

The chemical versatility of the 2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold is directly evidenced by its role in forming complex drug metabolites. Specifically, this core structure is the central pharmacophore used to synthesize Vildagliptin Impurity 43, chemically defined as 2-((1S,3R,5R)-3-Hydroxyadamantan-1-yl)-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione [1]. This demonstrates a specific, high-value application that a saturated cyclic dipeptide cannot fulfill. The unsaturated ring's electronic and steric properties are essential for the correct installation of the adamantyl moiety and for ensuring the metabolite's chemical identity. For analytical chemists and quality control in pharmaceutical manufacturing, the procurement of this specific unsaturated scaffold is mandatory to synthesize reference standards for impurity profiling.

Synthetic Utility
Cross-study comparable
Only unsaturated precursor yields Vildagliptin Impurity 43
Saturated analog fails or gives different product
Required for authentic impurity standard synthesis; scaffold electronics essential
Reaction outcome depends on correct ring unsaturation
Drug Metabolism Synthetic Chemistry Vildagliptin Impurities

High-Value Application Scenarios for Procuring 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 61891-74-5)


Synthesis of Authentic Reference Standards for Pharmaceutical Impurity Profiling

The primary and most defensible procurement scenario is in the synthesis of complex pharmaceutical impurities and metabolites, specifically for drugs like Vildagliptin. The unsaturated core of 2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is an essential structural prerequisite for constructing the fused adamantyl-pyrrolopyrazine architecture of Vildagliptin Impurity 43 [1]. Analytical chemists require this specific compound to create reference standards for HPLC and LC-MS method development and validation, a task that would be chemically impossible with a generic, saturated cyclic dipeptide. This application directly requires the unique electronic and steric properties of the target compound.

Mechanistic Studies on Macrophage Activity and Immunomodulation

For in vitro pharmacology, the established cytotoxicity benchmark (IC50 = 500 µg/mL on RAW 264.7 cells) provides a clear experimental safety map for researchers investigating anti-inflammatory or immunomodulatory mechanisms . This quantitative data allows scientists to confidently design dose-response studies at sub-cytotoxic levels (e.g., <100 µg/mL), ensuring that observed effects on mediators like NO or TNF-α are due to specific pharmacological action. The distinct planar geometry of the compound, contrasted with the flexible, saturated scaffolds of common cyclic dipeptides, makes it a valuable tool for probing the conformational preferences of biological targets.

Medicinal Chemistry Hit-to-Lead Optimization Targeting αV Integrins

The 2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is the core scaffold in a patent family assigned to Bristol-Myers Squibb for potent αV-containing integrin inhibitors (US Patent 11,292,802 B2) [2]. Its rigid, planar core is integral to the pharmacophore responsible for binding to this class of integrins, which are validated targets in fibrotic disease, cancer, and osteoporosis. A medicinal chemist optimizing a lead series requires this exact unsaturated scaffold as a synthetic building block to systematically explore structure-activity relationships (SAR), as its conformational rigidity provides a key advantage in achieving target binding potency and selectivity that a flexible, saturated analog cannot replicate.

Design of Stereospecific Chemical Probes for Chiral Binding Pockets

The inherent planarity of the unsaturated diketopiperazine ring creates a unique, rigid chiral surface that fundamentally differs from the conformationally averaged surface of saturated cyclic dipeptides [3]. This property is critical for chemical biologists developing stereospecific probes to study enzymatic binding pockets or for supramolecular chemists designing host-guest systems. The procurement of this specific scaffold is necessary to investigate and exploit these chirality-dependent recognition events, generating fundamental insights into molecular interactions that cannot be obtained using more flexible, generic alternatives.

Application
Selection Property
Validation Focus
Pharmaceutical impurity reference standard synthesis
Unsaturated scaffold reactivity for specific derivatization
Identity confirmation of impurity by HPLC/LC-MS
Macrophage immunomodulation studies
Reported cytotoxicity benchmark (RAW 264.7)
Sub-cytotoxic concentration range verification
αV integrin inhibitor lead optimization
Planar, rigid pharmacophore geometry
Binding selectivity in SAR studies
Stereospecific probe design for chiral recognition
Rigid chiral surface presentation
Enantioselective binding assay context
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